molecular formula CN- B1197471 Cyanide ion CAS No. 57-12-5

Cyanide ion

Cat. No.: B1197471
CAS No.: 57-12-5
M. Wt: 26.017 g/mol
InChI Key: XFXPMWWXUTWYJX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Cyanide is similar to other compounds containing the cyano group, such as:

Cyanide’s unique ability to inhibit cytochrome c oxidase distinguishes it from other cyano-containing compounds, making it particularly lethal .

Properties

IUPAC Name

cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CN/c1-2/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPMWWXUTWYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CN-
Record name CYANIDE SOLUTION, N.O.S.
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DSSTOX Substance ID

DTXSID6023991
Record name Cyanide
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Molecular Weight

26.017 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Aqueous solutions with a faint odor of bitter almonds. Toxic by skin absorption, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires involving this material. Obtain the technical name of the material from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information., Generally white crystals or powders but possibly colored Toxic by skin absorption through open wounds, by ingestion, and inhalation of the hydrogen cyanide from the decomposition of the material. Toxic oxides of nitrogen are produced in fires. Obtain the technical name of the material form the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information.
Record name CYANIDE SOLUTION, N.O.S.
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Record name CYANIDES, INORGANIC, SOLID, N.O.S.
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CAS No.

57-12-5
Record name CYANIDE SOLUTION, N.O.S.
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Record name CYANIDES, INORGANIC, SOLID, N.O.S.
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Record name Cyanide
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Record name Cyanide anion
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Record name Cyanide
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Record name Cyanide
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Record name CYANIDE ANION
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Synthesis routes and methods I

Procedure details

In Scheme I is described the preparation of pyridine intermediates (5), (6), and (7). In Scheme I, Step 1,3-bromopyridine (1) is oxidized to 3-bromo-pyridine-N-oxide (2). In Scheme I, Step 2, cyanide substitution gives 3-bromo-pyridine-2-carbonitrile (3). The nitrile of formula (3) is hydrolyzed in Step 3 to the carboxylic acid and esterified with acid catalysis to the ester of formula (4). In Scheme I, Step 4, the ester is reduced to the pyridinylmethanol of formula (5) using sodium borohydride. The pyridinylmethanol is converted to the mesylate of formula (6) with methanesulfonyl chloride (Step 5) or to the pyridinylmethyl chloride of formula (7) using thionyl chloride (Step 6).
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1,3-bromopyridine
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( 7 )
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Male C57 B 1/6 mice, 8 months old, were treated ICV with tBuOOH (110 mg/kg) and maintained for 2, 5, 20 or 120 minutes. Anesthetized tBuOOH treated mice were immersed in liquid nitrogen to freeze their brains. The frozen brains were removed and dissected over dry ice. The brain regions were homogenized and analyzed by HPLC to determine NAD, NADH, NADP and NADPH levels as described previously. It is very important to stabilize the pyridine dinucleotides to prevent artifactual oxidation. NAD and NADP were stabilized by homogenization of brain regions in a cyanide containing solution. The cyanide reacts with the compounds forming cyano adducts that are stable. NADPH and NADH were stabilized by homogenizing brain regions in basic solution. NADPH and NADH are stable in base. Fortunately, the cyanide reaction proceeds optimally in base. Therefore, use of basic cyanide solutions during the homogenization produced optimal stabilization of NAD, NADP, NADH and NADPH. Following extraction with chloroform, centrifugation at 12,000 g for 5 minutes at 5° C., and filtration through 0.45μ positively charged nylon filters to remove DNA, the supernatants were injected onto a reverse phase HPLC column ("REXCHROME" ODS 5μ, Regis, Morton Grove, Ill.). Fluorescence detection (330 nm, excitation, 460 nm emission) was used to detect fluorescent NADH, NADPH and the cyano adducts of NAD and NADP.
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Synthesis routes and methods V

Procedure details

Surprisingly, the applicants have also found it is possible to make gamma-cyhalothrin in a process wherein steps b) and c) can be combined (in a one-pot process), that is a process for the preparation of gamma-cyhalothrin in which 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride (III) is reacted with 3-phenoxy benzaldehyde (IV) and a source of cyanide to give gamma-cyhalothrin (I).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanide ion
Reactant of Route 2
Cyanide ion

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